molecular formula C19H30O B063060 (3b,14b)-Androst-5-en-3-ol CAS No. 163061-08-3

(3b,14b)-Androst-5-en-3-ol

Cat. No. B063060
M. Wt: 274.4 g/mol
InChI Key: LYFPAZBMEUSVNA-XEZGLNCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3b,14b)-Androst-5-en-3-ol, also known as dehydroepiandrosterone (DHEA), is a steroid hormone produced by the adrenal glands in the human body. It is a precursor to both testosterone and estrogen, and has been found to have various physiological and biochemical effects.

Mechanism Of Action

(3b,14b)-Androst-5-en-3-ol is believed to exert its effects through multiple mechanisms, including binding to and activating various receptors in the body, such as the androgen receptor, estrogen receptor, and GABA receptor. It also has been found to modulate the production of various neurotransmitters and hormones.

Biochemical And Physiological Effects

(3b,14b)-Androst-5-en-3-ol has been found to have various biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and enhance cognitive function. It has also been found to have anti-inflammatory and anti-oxidant effects, and may have a role in regulating immune function.

Advantages And Limitations For Lab Experiments

One advantage of using (3b,14b)-Androst-5-en-3-ol in lab experiments is its availability and relative affordability. It can also be easily synthesized and modified for use in various assays. However, one limitation is its potential to have non-specific effects on various receptors and pathways in the body, which can make it difficult to interpret results.

Future Directions

For research on (3b,14b)-Androst-5-en-3-ol include further investigation into its potential use in treating various conditions, such as depression and cognitive decline. It may also be useful to explore its effects on various signaling pathways in the body, and to develop more specific agonists and antagonists for its various receptors. Additionally, further research is needed to better understand its potential role in regulating immune function and inflammation.

Synthesis Methods

(3b,14b)-Androst-5-en-3-ol can be synthesized from diosgenin, a steroid found in plants such as yams and soy. The diosgenin is first converted to pregnenolone, which is then converted to (3b,14b)-Androst-5-en-3-ol through a series of chemical reactions.

Scientific Research Applications

(3b,14b)-Androst-5-en-3-ol has been studied for its potential use in treating various conditions, including depression, osteoporosis, and adrenal insufficiency. It has also been found to have anti-inflammatory and anti-aging effects.

properties

IUPAC Name

(3S,8S,9S,10R,13S,14R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,14-17,20H,3-4,6-12H2,1-2H3/t14-,15-,16+,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFPAZBMEUSVNA-XEZGLNCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3b,14b)-Androst-5-en-3-ol

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